Home > Products > Screening Compounds P83744 > 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide
3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide  - 1093200-92-0

3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide

Catalog Number: EVT-14263294
CAS Number: 1093200-92-0
Molecular Formula: C15H22N4O4S
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide is a compound that has garnered attention for its potential applications in flavoring and food science. It is classified as a flavoring agent, particularly noted for its modifying properties in taste perception. The compound is part of a broader class of benzothiadiazine derivatives, which are known for their diverse biological activities.

Source

The compound has been studied extensively in various toxicological evaluations to assess its safety for use in food and beverages. Significant contributions have been made by researchers such as Arthur Amy J., Karanewsky Donald S., and others who have published their findings in reputable journals .

Classification

This compound falls under the category of flavoring agents and is specifically classified as a benzothiadiazine derivative. Its structural characteristics contribute to its functionality as a taste modifier, enhancing the sensory experience of food products.

Synthesis Analysis

Methods

The synthesis of 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide involves several chemical reactions typical of organic synthesis. Key methods include:

  1. Nucleophilic Substitution: The introduction of the amino group into the benzothiadiazine framework.
  2. Functional Group Modifications: Alterations to the dioxido and propanamide functionalities to enhance solubility and bioactivity.

Technical Details

The synthesis typically requires controlled conditions to prevent degradation of sensitive functional groups. Reaction yields and purification steps are critical to obtaining a high-purity product suitable for further testing.

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₄H₁₈N₂O₄S
  • Molecular Weight: Approximately 302.36 g/mol
  • IUPAC Name: 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide

This structure highlights the presence of a benzothiadiazine core with additional functional groups that contribute to its chemical properties.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids.
  2. Oxidation: The dioxido group may undergo oxidation reactions depending on environmental conditions.

Technical Details

Understanding these reactions is crucial for evaluating the stability and reactivity of the compound in different environments, particularly in food matrices.

Mechanism of Action

Process

The mechanism of action for 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide primarily involves modulation of taste receptor activity. It is believed to act as a positive allosteric modulator, enhancing the perception of sweetness by interacting with specific receptors on taste cells.

Data

Research indicates that compounds similar to this one can significantly increase sweetness perception without adding calories or sugars . This property makes it valuable in food technology and dietary applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its functional groups.

Chemical Properties

The compound exhibits stability under standard conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential interactions with various biological molecules.

Applications

Scientific Uses

3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide finds applications primarily in:

  1. Food Industry: Used as a flavor enhancer due to its ability to modify taste perception.
  2. Toxicological Studies: Evaluated for safety and potential health effects when used in food products .
  3. Research: Investigated for its pharmacological properties and potential therapeutic uses related to taste modulation.

Properties

CAS Number

1093200-92-0

Product Name

3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide

IUPAC Name

3-[(4-amino-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C15H22N4O4S/c1-4-8-17-14(20)15(2,3)9-23-11-7-5-6-10-12(11)13(16)19-24(21,22)18-10/h5-7,18H,4,8-9H2,1-3H3,(H2,16,19)(H,17,20)

InChI Key

BLUFUTBSOUBUDN-UHFFFAOYSA-N

Solubility

0.15 mM in citric acid buffer pH 4.0; 0.16 mM in citric acid buffer pH 2.8
Slightly soluble (in ethanol)

Canonical SMILES

CCCNC(=O)C(C)(C)COC1=CC=CC2=C1C(=NS(=O)(=O)N2)N

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